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Compound of Interest

Compound Name: D-Glucose-13C-5

Cat. No.: B583759 Get Quote

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction
In the intricate landscape of cellular metabolism, understanding the flow of nutrients through

various biochemical pathways is paramount for deciphering disease mechanisms and

developing targeted therapeutics. Stable isotope tracing, coupled with the analytical power of

Nuclear Magnetic Resonance (NMR) spectroscopy, offers a robust platform for metabolic flux

analysis. D-Glucose, a central carbon source for most living organisms, can be isotopically

labeled at specific carbon positions to probe distinct metabolic routes. This application note

focuses on the utility of D-Glucose-¹³C-5, a selectively labeled glucose molecule, in NMR-

based metabolomics to trace its fate through glycolysis, the tricarboxylic acid (TCA) cycle, and

related pathways.

The carbon at the C5 position of glucose has a specific metabolic destiny. Following glycolysis,

the six-carbon glucose molecule is cleaved into two three-carbon pyruvate molecules. The C5

carbon of glucose becomes the C2 carbon of pyruvate. Subsequently, pyruvate is

decarboxylated to form acetyl-CoA, where the C2 of pyruvate becomes the C1 (carbonyl

carbon) of the acetyl group that enters the TCA cycle.[1] By tracking the ¹³C label from D-

Glucose-¹³C-5, researchers can quantitatively assess the activity of these core metabolic

pathways.
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Core Applications
Metabolic Flux Analysis: Quantifying the rate of carbon flow through glycolysis and the TCA

cycle.

Investigating the Warburg Effect: In cancer cells, this tracer can help elucidate the balance

between oxidative phosphorylation and aerobic glycolysis.

Drug Discovery and Development: Assessing the metabolic effects of drug candidates that

target central carbon metabolism.

Understanding Disease Pathophysiology: Studying metabolic reprogramming in various

diseases, including metabolic disorders and neurodegenerative diseases.

Experimental Protocols
A successful D-Glucose-¹³C-5 tracing experiment requires meticulous attention to detail from

cell culture to NMR data acquisition and analysis. The following protocols provide a

comprehensive guide for researchers.

Protocol 1: Cell Culture and Isotope Labeling
Materials:

Adherent or suspension cells of interest

Complete growth medium (e.g., DMEM, RPMI-1640)

Glucose-free growth medium

D-Glucose-¹³C-5

Dialyzed Fetal Bovine Serum (dFBS)

6-well plates (for adherent cells) or culture flasks (for suspension cells)

Phosphate-Buffered Saline (PBS), sterile

Trypsin-EDTA (for adherent cells)
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Cell counting apparatus (e.g., hemocytometer or automated cell counter)

Procedure:

Cell Seeding: Seed cells at a density that ensures they are in the mid-exponential growth

phase and will reach approximately 80-90% confluency at the time of metabolite extraction.

Culture cells overnight in a humidified incubator at 37°C with 5% CO₂.

Media Preparation: On the day of the experiment, prepare the labeling medium. Use

glucose-free medium supplemented with 10% dFBS and the desired final concentration of D-

Glucose-¹³C-5 (typically 5-25 mM). Prepare a parallel control group with unlabeled D-

glucose.

Initiation of Labeling:

Adherent cells: Aspirate the growth medium, wash the cells twice with pre-warmed sterile

PBS, and then add the prepared labeling medium.

Suspension cells: Pellet the cells by centrifugation, wash twice with pre-warmed sterile

PBS, and resuspend in the prepared labeling medium.

Incubation: Return the cells to the incubator and incubate for a predetermined time. The

incubation period will depend on the metabolic pathways of interest and the cell type, but a

time course experiment (e.g., 0, 1, 4, 8, 24 hours) is often recommended to determine the

optimal labeling duration.

Protocol 2: Metabolite Extraction
Materials:

Ice-cold 80% methanol (v/v in water)

Cell scraper (for adherent cells)

Dry ice

Microcentrifuge tubes (1.5 mL)
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Centrifuge capable of operating at 4°C and >15,000 x g

Procedure:

Quenching Metabolism: To halt enzymatic activity rapidly, place the culture plates or flasks

on a bed of dry ice.

Medium Removal: Aspirate the labeling medium completely. For adherent cells, quickly wash

with ice-cold PBS and aspirate.

Metabolite Extraction:

Adherent cells: Add 1 mL of pre-chilled 80% methanol to each well. Scrape the cells and

transfer the cell suspension to a microcentrifuge tube.

Suspension cells: Pellet the cells by centrifugation, discard the supernatant, and

resuspend the cell pellet in pre-chilled 80% methanol.

Lysis and Precipitation: Vortex the tubes vigorously for 30 seconds to ensure cell lysis.

Centrifugation: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet proteins and

cell debris.

Supernatant Collection: Carefully transfer the supernatant, which contains the polar

metabolites, to a new pre-chilled microcentrifuge tube.

Sample Drying: Dry the metabolite extracts to completeness using a vacuum concentrator

(e.g., SpeedVac). Store the dried extracts at -80°C until NMR analysis.

Protocol 3: NMR Sample Preparation and Data
Acquisition
Materials:

Deuterium oxide (D₂O)

Internal standard (e.g., 0.5 mM 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TMSP)
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NMR tubes (5 mm)

Micro-pH electrode (optional)

Dilute NaOD or DCl in D₂O (optional)

Procedure:

Sample Reconstitution: Reconstitute the dried metabolite extracts in a precise volume (e.g.,

600 µL) of D₂O containing the internal standard. Vortex briefly to ensure complete

dissolution.

pH Adjustment (Optional but Recommended): Check the pH of the sample and adjust to a

consistent value (e.g., pH 7.0 ± 0.1) to minimize pH-dependent variations in chemical shifts.

Transfer to NMR Tube: Transfer the reconstituted sample to a 5 mm NMR tube.

NMR Data Acquisition:

Acquire a 1D ¹H NMR spectrum with water suppression (e.g., using presaturation) to get

an overview of the total metabolite pool.

Acquire a 1D ¹³C NMR spectrum with proton decoupling to directly detect the ¹³C-labeled

metabolites.

For more detailed analysis and unambiguous identification of labeled metabolites, acquire

2D heteronuclear correlation spectra such as a ¹H-¹³C Heteronuclear Single Quantum

Coherence (HSQC) experiment. This experiment provides excellent resolution and

sensitivity for detecting ¹³C incorporation.

Data Presentation
The quantitative data obtained from the NMR analysis can be summarized to show the

enrichment of ¹³C in various metabolites over time. The following table provides a

representative example of how to present such data. The values are for illustrative purposes

and will vary depending on the cell line, experimental conditions, and incubation time.
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Metabolite
Carbon
Position
Labeled

% ¹³C
Enrichment
(1h)

% ¹³C
Enrichment
(4h)

% ¹³C
Enrichment
(8h)

% ¹³C
Enrichment
(24h)

Lactate C2 5% 20% 45% 70%

Alanine C2 3% 15% 35% 60%

Glutamate C1 1% 8% 20% 40%

Citrate

C1 or C5

(from C1 of

Acetyl-CoA)

<1% 5% 15% 30%

Note: The percentage of ¹³C enrichment represents the fraction of the metabolite pool that is

labeled with ¹³C from the supplied D-Glucose-¹³C-5 tracer.

Visualization of Pathways and Workflows
Visualizing the metabolic pathways and experimental procedures is crucial for a clear

understanding of the experimental design and the interpretation of results.
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Glycolysis

TCA Cycle

Glucose Glucose-6-PC5* Fructose-6-PC5* Fructose-1,6-BPC5*

DHAP Glyceraldehyde-3-P

C2*

1,3-BPGC2* 3-PGC2* 2-PGC2* PEPC2* PyruvateC2* LactateC2*

Pyruvate Acetyl-CoAC2* -> C1* CitrateC1*

Isocitrate α-Ketoglutarate

Succinyl-CoA

GlutamateLabel scrambling

Succinate

Fumarate

Malate

Oxaloacetate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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